2-(Aminomethyl)nicotinamide
Description
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-(aminomethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H9N3O/c8-4-6-5(7(9)11)2-1-3-10-6/h1-3H,4,8H2,(H2,9,11) |
InChI Key |
ROCXZZWFKASQKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 2 Aminomethyl Nicotinamide and Its Analogs
Established Synthetic Pathways for the 2-(Aminomethyl)nicotinamide Core
The fundamental structure of 2-(aminomethyl)nicotinamide can be assembled through several established synthetic routes. A common approach involves the use of nicotinic acid or its derivatives as starting materials. For instance, methyl 2-chloronicotinate can be reacted with 4-(aminomethyl)pyridine (B121137) in the presence of a base like sodium carbonate. This nucleophilic substitution reaction yields methyl 2-[(pyridin-4-ylmethyl)amino]nicotinate. google.com Subsequent amidation of the ester group would lead to the desired nicotinamide (B372718) core.
Another established method starts with the nicotinamide moiety itself. One such synthesis involves the reaction of nicotinamide with hydrogen peroxide in glacial acetic acid to form nicotinamide-1-oxide. orgsyn.org This intermediate can then undergo further functionalization to introduce the aminomethyl group.
The synthesis of related analogs often begins with precursors that can be cyclized to form the pyridine (B92270) ring. For example, a β-keto ester can be treated with ammonium (B1175870) acetate (B1210297) in acetic acid to generate the pyridinone core, which can then be converted to the desired nicotinamide structure.
Novel Approaches in the Derivatization of 2-(Aminomethyl)nicotinamide
Recent research has focused on creating novel derivatives of 2-(aminomethyl)nicotinamide to explore their structure-activity relationships. These approaches often involve modifying the core structure to enhance biological activity or other properties.
A key strategy is the derivatization at the aminomethyl nitrogen or the amide nitrogen. For instance, a series of novel 2-aminonicotinamide derivatives were synthesized based on the structures of known antifungal agents. nih.gov These syntheses involved coupling various substituted amines with a 2-aminonicotinic acid precursor.
Another innovative approach involves the synthesis of conjugates. For example, adenosine-nicotinamide conjugates have been designed to mimic the transition state of the methylation reaction of nicotinamide N-methyltransferase (NNMT). kcl.ac.uk The synthesis of these complex molecules involves multi-step sequences, including reductive amination and coupling reactions. kcl.ac.ukuniversiteitleiden.nl
The tables below summarize some of the novel derivatization strategies and the types of analogs synthesized.
Table 1: Novel Derivatization Strategies
| Strategy | Description | Key Reagents/Conditions | Reference |
| Amide Coupling | Coupling of a substituted 2-aminonicotinic acid with various amines to form a diverse library of amides. | EDC, HATU | acs.org |
| Reductive Amination | Reaction of an aldehyde intermediate with an amine to form a new carbon-nitrogen bond. | NaBH(OAc)₃ | universiteitleiden.nl |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of a halo-nicotinamide derivative with a boronic acid to introduce new substituents. | Pd catalyst, base | acs.org |
| Conjugate Synthesis | Linking the nicotinamide scaffold to other molecules like adenosine (B11128) to create bisubstrate inhibitors. | Multi-step synthesis | kcl.ac.uk |
Table 2: Examples of Synthesized 2-(Aminomethyl)nicotinamide Analogs
| Analog Type | Rationale for Synthesis | Example Compound | Reference |
| Antifungal Agents | To develop new antifungal drugs targeting glycosylphosphatidylinositol (GPI) biosynthesis. | 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | nih.gov |
| NNMT Inhibitors | To design inhibitors that mimic the transition state of the NNMT enzyme. | Adenosine-nicotinamide conjugates | kcl.ac.uk |
| PARP Inhibitors | To create novel inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes. | Conjugates of ADP with morpholino nucleosides | nih.gov |
| NCX Inhibitors | To develop potent and orally bioavailable sodium-calcium exchanger (NCX) inhibitors for cardiovascular diseases. | N-(2-aminopyridin-4-ylmethyl)nicotinamide derivatives | nih.gov |
Asymmetric Synthesis and Chiral Resolution Techniques for 2-(Aminomethyl)nicotinamide Stereoisomers
When the substituents on the 2-(aminomethyl)nicotinamide scaffold create a chiral center, the synthesis of single enantiomers becomes crucial, as different stereoisomers can exhibit distinct biological activities. libretexts.org Asymmetric synthesis and chiral resolution are the two primary strategies to obtain enantiomerically pure compounds. wikipedia.orgchiralpedia.com
Asymmetric Synthesis: This approach aims to selectively produce one enantiomer over the other. uvic.ca This can be achieved by using chiral auxiliaries, chiral reagents, or chiral catalysts. uvic.ca For example, a chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to occur from a specific face, leading to the desired stereoisomer. uvic.ca After the reaction, the auxiliary is removed. Chiral catalysts, such as enzymes or metal complexes with chiral ligands, can also facilitate enantioselective transformations. chiralpedia.com
Chiral Resolution: This method involves the separation of a racemic mixture (a 50:50 mixture of enantiomers). wikipedia.org A common technique is to react the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by methods like crystallization or chromatography. libretexts.org After separation, the resolving agent is removed to yield the individual enantiomers. wikipedia.org Chiral column chromatography is another powerful technique where the racemic mixture is passed through a stationary phase that is itself chiral, leading to the separation of the enantiomers. wikipedia.org
The choice between asymmetric synthesis and chiral resolution depends on various factors, including the efficiency of the asymmetric reaction and the ease of separation in the resolution process. wikipedia.orgchiralpedia.com
Green Chemistry Principles in 2-(Aminomethyl)nicotinamide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact and improve sustainability. acs.orgmdpi.com Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. acs.org
In the context of nicotinamide derivative synthesis, several green approaches have been developed. One notable example is the use of biocatalysis. nih.gov Enzymes can catalyze reactions under mild conditions with high selectivity, often eliminating the need for protecting groups and reducing the use of harsh reagents. acs.orgnih.gov For instance, lipase-catalyzed synthesis of nicotinamide derivatives in a continuous-flow microreactor has been shown to be a green and efficient method, significantly reducing reaction times and improving yields compared to batch processes. nih.govrsc.org The use of environmentally friendly solvents like tert-amyl alcohol further enhances the green credentials of this approach. nih.gov
Another green strategy is the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates. rsc.org This reduces solvent usage, energy consumption, and waste generation.
The table below highlights the application of green chemistry principles in the synthesis of nicotinamide derivatives.
Table 3: Green Chemistry Approaches in Nicotinamide Derivative Synthesis
| Green Chemistry Principle | Application in Synthesis | Benefits | Reference |
| Catalysis | Use of biocatalysts (e.g., Novozym® 435) | Mild reaction conditions, high selectivity, reduced waste. | nih.govrsc.org |
| Atom Economy | Designing reactions that maximize the incorporation of all materials into the final product. | Less waste generation. | acs.org |
| Safer Solvents | Using environmentally benign solvents like tert-amyl alcohol or water. | Reduced toxicity and environmental impact. | mdpi.comnih.gov |
| Energy Efficiency | Employing continuous-flow microreactors to shorten reaction times. | Lower energy consumption. | nih.gov |
| Reduction of Derivatives | Using enzymes to avoid the need for protecting groups. | Fewer reaction steps, less waste. | acs.org |
Scale-Up Considerations and Process Optimization in Research Synthesis
Transitioning a synthetic route from a laboratory scale to a larger, research-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Process Optimization: This involves systematically studying reaction parameters to find the optimal conditions. Factors such as temperature, reaction time, concentration of reactants, and catalyst loading are all critical. For enzymatic reactions, parameters like pH, temperature, and substrate ratio need to be fine-tuned to maximize enzyme activity and stability. nih.gov Continuous-flow microreactors offer a powerful tool for process optimization, allowing for rapid screening of reaction conditions and leading to significant improvements in yield and reaction time. nih.gov
Scale-Up Challenges: Increasing the scale of a reaction can introduce new challenges. Heat transfer can become less efficient in larger reactors, potentially leading to localized overheating and side reactions. Mixing can also become more difficult, affecting reaction kinetics and product distribution. Therefore, careful engineering and control of these parameters are essential for a successful scale-up.
Purification: As the scale increases, the purification of the final product can become more complex. Chromatographic methods that are convenient on a small scale may become impractical. Alternative purification techniques such as crystallization or extraction may need to be developed and optimized.
A patent for the preparation of apatinib, a drug containing a nicotinamide moiety, describes a detailed process for its synthesis on a larger scale, highlighting the importance of optimizing reaction conditions and purification methods for industrial production. google.com
Elucidation of Molecular Targets and Mechanisms of Action for 2 Aminomethyl Nicotinamide Derivatives
Enzyme Inhibition and Activation Profiles
2-(Aminomethyl)nicotinamide derivatives have been shown to interact with a range of enzymes, acting as either inhibitors or activators. These interactions are crucial to their mechanisms of action and are detailed in the following subsections.
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipid structures that attach proteins to the cell surface in eukaryotes. genome.jp The biosynthesis of these anchors is a vital process, and its inhibition has emerged as a promising antifungal strategy. genome.jpebi.ac.uk Certain 2-aminonicotinamide derivatives have been identified as inhibitors of the biosynthesis of GPI-anchored proteins in fungi. nih.gov
Inspired by known GPI biosynthesis inhibitors, a series of novel 2-aminonicotinamide derivatives were synthesized and evaluated for their antifungal properties. nih.gov Many of these compounds demonstrated significant in vitro activity against Candida albicans, with MIC80 values ranging from 0.0313 to 4.0 μg/mL. nih.gov Notably, compounds 11g and 11h exhibited potent activity against C. albicans with MIC80 values of 0.0313 μg/mL. nih.gov These compounds also showed broad-spectrum antifungal activity against fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans. nih.gov Further studies confirmed that compound 11g targets the cell wall and reduces the content of GPI anchors on the cell surface of C. albicans. nih.gov
Table 1: Antifungal Activity of Selected 2-Aminonicotinamide Derivatives
| Compound | Target Organism | MIC80 (μg/mL) |
| 11g | Candida albicans | 0.0313 |
| 11h | Candida albicans | 0.0313 |
| 11g & 11h | Fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, Cryptococcus neoformans | 0.0313 - 2.0 |
Data sourced from a study on novel 2-aminonicotinamide derivatives as antifungal agents. nih.gov
Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. nih.gov Dysregulation of VEGFR signaling is implicated in diseases such as cancer. nih.gov Consequently, inhibiting VEGFR tyrosine kinase activity is a validated therapeutic approach. nih.govgoogle.com
Nicotinamide (B372718) derivatives have been investigated as potential anti-angiogenic agents. nih.gov One such derivative, BRN-250 , significantly inhibited the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs) at nanomolar concentrations. nih.gov Mechanistically, BRN-250 was found to inhibit the VEGF-induced phosphorylation and intracellular tyrosine kinase activity of VEGFR2, a key receptor in the VEGF signaling pathway. nih.gov This inhibition also extended to the downstream AKT signaling pathway. nih.gov These findings highlight the potential of nicotinamide derivatives to modulate VEGFR activity and interfere with angiogenesis. nih.gov
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones and other proteins. researchgate.netnih.gov Overexpression of HDACs is observed in various cancers, making them an attractive target for cancer therapy. researchgate.netnih.govnih.gov Inhibition of HDACs can lead to cell cycle arrest, differentiation, and apoptosis in tumor cells. researchgate.net
A number of novel amide and nicotinamide derivatives have been synthesized and evaluated as HDAC inhibitors. researchgate.netrsc.org Some of these compounds have shown potent pan-HDAC inhibitory activity, with IC50 values in the low nanomolar range. researchgate.net For instance, a series of nicotinamide derivatives were designed as non-hydroxamate HDAC inhibitors to avoid the metabolic issues associated with hydroxamate-based inhibitors. rsc.org Within this series, compounds 6b and 6n showed pan-HDAC inhibitory activity comparable to the reference compound BG45. rsc.org Compound 6b was particularly potent against HDAC3, with an IC50 of 0.694 μM, and also displayed significant anti-proliferative activity against several cancer cell lines. rsc.org
Another study discovered that N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , a derivative of CI994, exhibited selective inhibition of class I HDACs, with IC50 values of 95.2, 260.7, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.org
Table 2: Inhibitory Activity of Nicotinamide Derivatives against HDACs
| Compound | Target | IC50 |
| 6b | Pan-HDACs | 4.648 μM |
| 6n | Pan-HDACs | 5.481 μM |
| BG45 (reference) | Pan-HDACs | 5.506 μM |
| 6b | HDAC3 | 0.694 μM |
| NA | HDAC1 | 95.2 nM |
| NA | HDAC2 | 260.7 nM |
| NA | HDAC3 | 255.7 nM |
Data compiled from studies on novel nicotinamide derivatives as HDAC inhibitors. rsc.orgfrontiersin.org
Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and other pyridine (B92270) compounds. nih.govnih.gov Overexpression of NNMT has been linked to several diseases, including cancer and metabolic disorders, making it a significant therapeutic target. nih.govnih.govmdpi.com
The development of small-molecule inhibitors of NNMT has gained considerable interest. nih.gov Many potent inhibitors are bisubstrate analogs, mimicking both nicotinamide and the S-adenosyl-l-methionine (SAM) cofactor. nih.govnih.gov Structural modifications of a lead NNMT inhibitor led to the creation of a library of compounds designed to probe the enzyme's active site. nih.gov This research revealed that incorporating a naphthalene (B1677914) moiety, which binds to the hydrophobic nicotinamide binding pocket through π–π stacking interactions, significantly enhances the inhibitory activity of these bisubstrate-like inhibitors. nih.gov For example, compound 78 demonstrated a half-maximal inhibitory concentration (IC50) of 1.41 μM. nih.gov
Further studies have developed bisubstrate inhibitors with even greater potency. One such inhibitor, which includes an electron-deficient aromatic group and a trans-alkene linker, exhibited an IC50 value of 3.7 nM, placing it among the most active NNMT inhibitors reported. nih.gov
Table 3: Inhibitory Potency of Selected NNMT Inhibitors
| Compound | Type | IC50 |
| 78 | Bisubstrate-like inhibitor | 1.41 μM |
| Unnamed | Bisubstrate inhibitor with trans-alkene linker | 3.7 nM |
Data sourced from studies on the development of NNMT inhibitors. nih.govnih.gov
Beyond the well-defined targets discussed above, derivatives of nicotinamide have been explored for their interactions with other enzymes. For instance, nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, has been a focus of such investigations. nih.govresearchgate.net Dual inhibitors targeting both NAMPT and HDACs have been designed, with one compound, 7f , showing potent inhibition of both NAMPT (IC50 = 15 nM) and HDAC1 (IC50 = 2 nM). nih.gov
Additionally, derivatives of nicotinamide have been investigated as potential inhibitors of branched-chain aminotransferase 1 (BCAT1), an enzyme implicated in certain cancers. mdpi.com
Receptor Binding and Signaling Pathway Modulation
The biological activities of 2-(aminomethyl)nicotinamide and its derivatives are not limited to direct enzyme inhibition. They can also exert their effects by binding to cell surface receptors and modulating intracellular signaling pathways.
For example, the anti-angiogenic effects of the nicotinamide derivative BRN-250 are mediated through its interaction with VEGFR2. nih.gov By inhibiting the phosphorylation of this receptor, it effectively blocks the downstream signaling cascade, including the AKT pathway, which is crucial for endothelial cell survival and proliferation. nih.govmdpi.com
Furthermore, nicotinamide itself has been shown to modulate various cellular processes by influencing signaling pathways. It can suppress the production of inflammatory cytokines like IL-8 by modulating the NF-κB and MAPK pathways in keratinocytes. nih.gov While direct receptor binding data for 2-(aminomethyl)nicotinamide is not extensively detailed in the provided context, the known interactions of related nicotinamide compounds with signaling pathways suggest a plausible mechanism for its derivatives. The modification of the nicotinamide structure can alter its interaction with various receptors and enzymes, thereby influencing a wide range of biological pathways. ontosight.ai
Cellular Homeostasis and Regulatory Network Impact
Derivatives of 2-(Aminomethyl)nicotinamide, by virtue of their core nicotinamide structure, play a significant role in modulating fundamental cellular processes. As a precursor to essential coenzymes, nicotinamide influences cellular energy status, inflammatory signaling, and the integrity of the genome.
Depletion of the intracellular NAD+ pool can lead to oxidative stress. researchgate.net For instance, in human keratinocyte (HaCaT) cells, a reduction in NAD+ levels was shown to increase the production of reactive oxygen species (ROS) by upregulating NADPH oxidase activity. mdpi.comnih.gov Replenishing the NAD+ pool by providing nicotinamide can reverse this accumulation of ROS. nih.gov The coenzyme NADPH is particularly vital for the body's antioxidant defense systems, providing the necessary reducing equivalents to regenerate these protective mechanisms. mdpi.com
Furthermore, specific derivatives have been studied for their direct influence on coenzyme pools. Research on a non-organometallic ruthenium(II) polypyridyl amine complex, which incorporates a 2-(aminomethyl)pyridine ligand structurally related to 2-(Aminomethyl)nicotinamide, demonstrated its capability to catalyze the reduction of the NAD+ coenzyme to form NADH. researchgate.net This highlights a direct mechanistic link between such compounds and the modulation of essential coenzyme pools. researchgate.net
Table 1: Key Coenzymes and Their Role in Cellular Redox Homeostasis
| Coenzyme | Primary Role | Impact of Nicotinamide Derivatives | Supporting Evidence |
| NAD+ | Acts as a cofactor in redox reactions for energy production; Substrate for enzymes like PARPs. | Serves as a precursor, replenishing cellular pools. mdpi.com | nih.govmdpi.comnih.gov |
| NADH | Carries electrons for ATP production in oxidative phosphorylation. | Can be generated via catalytic reduction by related complexes. researchgate.net | mdpi.comresearchgate.net |
| NADP+ | Biosynthesis of NADP+ from NAD+ is mediated by NAD kinase (NADK). mdpi.com | Indirectly affected by NAD+ availability. | mdpi.com |
| NADPH | Provides reducing power for biosynthetic reactions and antioxidant defense systems. mdpi.com | Its regeneration is supported by a healthy NAD+ pool. | mdpi.com |
Nicotinamide and its derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways. nih.gov Excessive or chronic inflammation is a hallmark of many diseases, and the ability to control it is of therapeutic interest. mdpi.comnih.gov
Research has shown that nicotinamide can suppress the production of pro-inflammatory cytokines. nih.gov In keratinocytes stimulated with Propionibacterium acnes, nicotinamide inhibited the production of interleukin-8 (IL-8) by modulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov It has also been found to downregulate other pro-inflammatory molecules, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1) in various cell models. nih.govnih.gov
The mechanism often involves the inhibition of critical inflammatory signaling cascades. Studies on Nicotinamide N-methyltransferase (NNMT), an enzyme that metabolizes nicotinamide, revealed that its inhibition leads to a reduction in IL-6, IL-8, and MCP-1 expression. nih.gov This inhibition also downregulated the active forms of key intracellular signaling molecules such as extracellular signal-regulated kinase (ERK), c-Jun-terminal kinase (JNK), and p38, all of which are components of the MAPK pathway. nih.gov Similarly, nicotinamide mononucleotide (NMN), a direct precursor to NAD+, was found to alleviate neuroinflammation in a model of traumatic brain injury by suppressing inflammatory factors and signaling through pathways including NF-κB and TNF. medsci.org
Table 2: Impact of Nicotinamide Derivatives on Inflammatory Pathways
| Pathway/Molecule | Effect of Nicotinamide/Derivatives | Cellular Context | Supporting Evidence |
| NF-κB Pathway | Inhibition/Modulation | Keratinocytes, TBI models | nih.govmedsci.org |
| MAPK Pathway (ERK, JNK, p38) | Downregulation of active forms | Orbital Fibroblasts | nih.govnih.gov |
| TNF-α | Decreased production/expression | Keratinocytes, TBI models | nih.govmedsci.org |
| Interleukin-6 (IL-6) | Decreased production/expression | Keratinocytes, Orbital Fibroblasts | nih.govnih.gov |
| Interleukin-8 (IL-8) | Decreased production/expression | Keratinocytes, Orbital Fibroblasts | nih.govnih.gov |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Decreased production/expression | Orbital Fibroblasts | nih.gov |
The role of nicotinamide in maintaining genomic stability is intrinsically linked to its function as the precursor for NAD+. nih.govnih.gov NAD+ is the sole substrate for poly(ADP-ribose) polymerases (PARPs), a family of nuclear enzymes crucial for the cellular response to DNA damage. nih.gov
When DNA strand breaks occur due to genotoxic stress, PARP-1 detects the damage and is activated. nih.gov This activation initiates a signaling cascade that can facilitate DNA repair. nih.gov PARP-1 uses NAD+ as a substrate to synthesize branched ADP-ribose polymers on nuclear proteins, a process that signals for and recruits other DNA repair enzymes to the site of damage. nih.gov In cases of mild DNA damage, PARP-1 activation enhances repair by interacting with proteins like p53 and facilitating the access of DNA repair enzymes. nih.gov
Consequently, the intracellular level of NAD+ directly influences the cell's capacity for DNA repair. nih.gov Cellular stress that causes DNA damage can lead to a depletion of NAD+ pools due to its consumption by PARP-1. nih.gov Studies have shown that supplementing with nicotinamide can prevent this depletion, thereby stimulating DNA synthesis and enhancing repair processes. nih.gov This replenishment of the NAD+ pool is critical for energy-dependent DNA repair mechanisms, thus helping to preserve genomic integrity. mdpi.com
Table 3: Role of Nicotinamide/NAD+ in DNA Repair
| Component | Function | Relationship to Nicotinamide | Supporting Evidence |
| Nicotinamide | Precursor Molecule | Directly converted to NAD+, fueling the repair process. | nih.govnih.gov |
| NAD+ | Enzyme Substrate | Consumed by PARP-1 to initiate the DNA damage response. | mdpi.comnih.gov |
| PARP-1 | DNA Damage Sensor | Activated by DNA breaks; its function is dependent on NAD+ availability. | nih.govnih.gov |
| DNA Repair | Cellular Process | Enhanced by adequate NAD+ levels, which support PARP-1 activity. | mdpi.comnih.gov |
Antimicrobial Mechanisms of Action
Nicotinamide and its derivatives have been investigated for their antimicrobial properties, with research pointing to several mechanisms of action against various pathogens, including bacteria. researchgate.netnih.gov
One established mechanism involves the inhibition of essential metabolic pathways in bacteria. A key target is the type II fatty acid synthase (FAS-II) pathway, which is responsible for producing bacterial membrane lipids. orientjchem.org Specifically, some derivatives act as inhibitors of NADH-dependent enoyl-ACP reductase (FabI), a crucial enzyme in this pathway. orientjchem.org By blocking this enzyme, the compounds disrupt the synthesis of fatty acids necessary for building and maintaining the bacterial cell membrane, leading to an antibacterial effect. orientjchem.org
In addition to targeting specific enzymes, nicotinamide derivatives have also been shown to possess antibiofilm properties. researchgate.netnih.gov Biofilms are protective communities formed by bacteria that make them more resistant to antibiotics. nih.gov Certain derivatives have demonstrated the ability to inhibit the formation of these biofilms, representing another avenue for their antimicrobial activity. researchgate.netnih.gov For example, molecular docking studies have identified specific nicotinamide derivatives as potential inhibitors against Enterococcus faecalis. researchgate.net Other research on related structures has shown significant, concentration-dependent inhibition of biofilm formation in bacteria like S. pneumoniae. nih.gov
Table 4: Antimicrobial Mechanisms and Targets of Nicotinamide Derivatives
| Mechanism | Target | Pathogen Examples | Supporting Evidence |
| Enzyme Inhibition | NADH-dependent enoyl-ACP reductase (FabI) in the FAS-II pathway. | S. aureus, B. subtilis | orientjchem.org |
| Inhibition of Biofilm Formation | Disruption of the protective biofilm matrix. | Enterococcus faecalis, S. pneumoniae | researchgate.netnih.gov |
| General Antimicrobial Activity | Broad-spectrum inhibition. | Mycobacterium tuberculosis | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Aminomethyl Nicotinamide Analogs
Systematic Exploration of Structural Modifications on Biological Activity
The biological activity of 2-(aminomethyl)nicotinamide analogs can be significantly altered by systematic modifications to their core structure. These modifications often target different parts of the molecule, including the nicotinamide (B372718) ring, the aminomethyl linker, and the terminal substituent, to enhance potency, selectivity, and pharmacokinetic properties.
Research into novel 2-aminonicotinamide derivatives as antifungal agents has demonstrated the impact of such modifications. nih.gov Based on the structures of known glycosylphosphatidylinositol (GPI) biosynthesis inhibitors, a series of new analogs were synthesized and evaluated. nih.gov The majority of these compounds showed potent in vitro activity against Candida albicans. nih.gov
A key area of modification involves the linker between the nicotinamide core and a terminal aromatic or heteroaromatic ring. For instance, in a series of survivin inhibitors based on an oxyquinoline scaffold, altering the chain length between an oxygen linker and a C ring was explored. Increasing the carbon chain length from one to two carbons resulted in a decrease in activity, particularly against a resistant cell line, suggesting that a shorter linker is favorable for this class of compounds. plos.org Similarly, the nature of the linker itself is crucial. Replacing a carbon linker with a sulfur atom in one analog led to increased activity, while a methylamine (B109427) linker proved to be unfavorable, highlighting the sensitivity of the biological activity to the linker's composition. plos.org
Further SAR studies on bisubstrate inhibitors of nicotinamide N-methyltransferase (NNMT) have also provided valuable insights. univpm.it Systematic investigations of analogs of a reported NNMT inhibitor, II399, led to the identification of two potent inhibitors, II559 and II802, which exhibited high selectivity for NNMT over other methyltransferases. nih.gov These studies underscore the importance of systematic structural modifications in optimizing the biological activity of 2-(aminomethyl)nicotinamide analogs.
The following table summarizes the in vitro growth inhibitory effects of some UC-112 analogs with different linkers, illustrating the impact of these modifications. plos.org
| Compound | Linker | A375 IC₅₀ (μM) | M14 IC₅₀ (μM) | M14/LCC6MDR1 IC₅₀ (μM) |
| UC-112 | - | 1.9 | 2.1 | 3.2 |
| 12a | S | 1.4 | 1.6 | 2.5 |
| 12b | NHCH₃ | 7.1 | 8.5 | 9.3 |
Identification of Pharmacophoric Elements Critical for Target Engagement
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. Identifying these critical elements in 2-(aminomethyl)nicotinamide analogs is fundamental for understanding their mechanism of action and for designing new, more potent compounds.
For antifungal 2-aminonicotinamide derivatives, the core scaffold appears to be a key pharmacophoric element. nih.gov Studies have shown that these compounds target the cell wall and reduce the GPI anchor content on the cell surface of C. albicans. nih.gov This suggests that the 2-aminonicotinamide moiety is crucial for interacting with the molecular target involved in this pathway.
In the context of NNMT inhibitors, the most potent compounds often share structural features based on elements of the nicotinamide substrate and the S-adenosyl-L-methionine (SAM) cofactor. univpm.it This indicates that mimicking the natural substrates is a successful strategy for designing inhibitors. The nicotinamide portion of the molecule likely binds to the nicotinamide-binding pocket of the enzyme, while other parts of the molecule occupy the SAM-binding site.
Computational studies, such as molecular docking, have been employed to elucidate the binding modes of these compounds and identify key interactions. For instance, docking simulations of novel nicotinamide derivatives synthesized via a Mannich reaction showed that these compounds form hydrophilic interactions, including hydrogen bonds, with their target proteins. researchgate.netrdd.edu.iq The presence of aromatic rings in the molecular structure was also found to facilitate interactions with bacterial proteins. researchgate.netrdd.edu.iq
A pharmacophore model developed for NAMPT inhibitors, based on a DHRRR hypothesis, demonstrated strong predictive ability. researchgate.net This model, along with 3D-QSAR studies, aided in the identification and design of new inhibitors. researchgate.net Similarly, a novel pharmacophore modeling approach, termed "Waterphore," guided by the ensemble of water and small molecule fragments bound to the SARS-CoV-2 main protease, has been developed. nih.gov Although not directly applied to 2-(aminomethyl)nicotinamide, this methodology highlights the advanced computational techniques available for identifying critical pharmacophoric features. nih.gov
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is invaluable in drug discovery for predicting the activity of new compounds and for understanding the structural features that are most important for activity. researchgate.net
Several QSAR studies have been conducted on nicotinamide derivatives and related compounds. These models typically use a variety of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to build a predictive model. nih.gov Both linear and non-linear machine learning regression methods have been applied to develop these models. nih.gov
For example, a QSAR study on a series of quinoline (B57606) derivatives as P-glycoprotein inhibitors utilized methods such as k-nearest neighbors (KNN), decision tree (DT), back-propagation neural networks (BPNN), and gradient boosting (GB). nih.gov The goal was to predict the inhibitory activity and to design new derivatives with enhanced effects. nih.gov One of the developed models, based on a gradient boosting algorithm, showed high predictive quality using just a single descriptor. nih.gov
The development of robust QSAR models is crucial for their practical application in virtual screening. researchgate.net The predictive power and applicability domain of these models are key parameters that determine their reliability for identifying novel lead compounds. researchgate.net It has been demonstrated that 2D descriptors can sometimes outperform 3D descriptors in discriminating between active and inactive compounds. mdpi.com
A multi-target QSAR model based on a multilayer perceptron neural network (mt-QSAR-MLP) was developed to design versatile inhibitors of proteins in various pathogenic parasites. frontiersin.org This model exhibited high accuracy in both training and testing sets for classifying and predicting protein inhibitors. frontiersin.org The physicochemical and structural interpretations of the molecular descriptors used in this model enabled the generation of new molecules predicted to be multi-target inhibitors. frontiersin.org
Computational and Ligand-Based Drug Design for Optimized Derivatives
Computational and ligand-based drug design approaches are powerful tools for optimizing the derivatives of 2-(aminomethyl)nicotinamide. scielo.org.mx These methods utilize the structural information of known active ligands to design new molecules with improved properties. scielo.org.mx
Virtual screening is a common computational technique used to search large libraries of compounds for those that are most likely to bind to a drug target. scielo.org.mx This can be done using either structure-based methods, if the 3D structure of the target is known, or ligand-based methods, which rely on the structures of known active compounds. scielo.org.mx
For instance, pharmacophore-based virtual screening has been successfully used to identify novel urea (B33335) derivatives as NAMPT inhibitors. researchgate.net This approach, combined with 3D-QSAR modeling, led to the discovery of new inhibitor scaffolds. researchgate.net
Molecular docking is another widely used computational method that predicts the preferred orientation of a molecule when bound to a target, as well as the binding affinity. mdpi.com Docking studies on nicotinamide derivatives have provided insights into their binding modes and have helped to rationalize their structure-activity relationships. researchgate.netrdd.edu.iq For example, docking calculations were used to complement a multi-target QSAR model for designing parasitic protein inhibitors, confirming the multi-target profile of the designed molecules. frontiersin.org
These computational approaches are often used in an iterative process. scielo.org.mx Hits from virtual screening are synthesized and tested experimentally. The resulting data is then used to refine the computational models and design the next generation of compounds with further optimized properties. scielo.org.mx This cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.
Computational Chemistry Approaches in 2 Aminomethyl Nicotinamide Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For derivatives of 2-(aminomethyl)nicotinamide, this method provides critical insights into their binding modes and the specific molecular interactions that govern their biological activity.
Research on nicotinamide (B372718) derivatives frequently employs molecular docking to screen compounds against various protein targets. nih.govuobaghdad.edu.iq For instance, studies have utilized programs like PyRx and tools within Discovery Studio to evaluate the binding of nicotinamide-based compounds against bacterial proteins from E. coli, S. aureus, and Salmonella. uobaghdad.edu.iquobaghdad.edu.iq These simulations reveal that the interactions are often characterized by hydrophilic contacts, with hydrogen bonds playing a crucial role in the stability of the ligand-protein complex. uobaghdad.edu.iqresearchgate.net The presence of aromatic rings in the molecular structure can also facilitate favorable interactions within the binding pocket. researchgate.net
In the context of anticancer drug discovery, nicotinamide analogs have been docked into the active sites of key enzymes. One study designed and synthesized novel nicotinamide derivatives as potential Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. nih.govtandfonline.com Docking simulations predicted that these compounds could bind effectively within the VEGFR-2 tyrosine kinase pocket, forming multiple hydrogen bonds with key residues like Glu885 and Asp1046, mimicking the interactions of known inhibitors like Sorafenib. nih.gov Similarly, computational studies on nicotinamide phosphoribosyltransferase (NAMPT) inhibitors have used docking to understand how novel compounds bind within the enzyme's active site. researchgate.net
The analysis of these interactions is crucial. For example, in the study of nicotinamide isosteres as Tankyrase inhibitors, docking helps identify key residues, such as Tyr1224 and Lys1220, that contribute significantly to the binding affinity. tandfonline.comnih.gov This detailed understanding of ligand-protein interactions at the atomic level is essential for rational drug design, allowing for the targeted modification of the 2-(aminomethyl)nicotinamide scaffold to improve binding and, consequently, biological function.
| Target Protein Family | Specific Target(s) | Key Findings & Interactions | Software/Method Used | Citations |
| Bacterial Enzymes | Proteins from E. coli, S. aureus, Salmonella | Hydrophilic interactions and hydrogen bonds are crucial for binding. Aromatic rings contribute to favorable interactions. | PyRx, Discovery Studio | uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net |
| Kinases | VEGFR-2 | Derivatives form H-bonds with key residues (e.g., Glu885, Asp1046) in the kinase domain, mimicking known inhibitors. | MOE (Molecular Operating Environment) | nih.govtandfonline.com |
| PARP Family | Tankyrases (TNKS1/2) | Identification of critical residues (e.g., Tyr1224, Lys1220) for binding affinity. | Not Specified | tandfonline.comnih.gov |
| Metabolic Enzymes | Nicotinamide Phosphoribosyltransferase (NAMPT) | Urea (B33335) and 3-pyridyl moieties were identified as optimal fragments for potent inhibition. | RDKit, LigandScout | researchgate.net |
| Sirtuins | SIRT2 | Identification of novel scaffolds that form selective interactions within the enzyme's active site. | MOE, ChemDiv library screening | mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time. researchgate.net This technique is crucial for validating docking poses and understanding the nuanced dynamics of how 2-(aminomethyl)nicotinamide derivatives behave within a biological system.
MD simulations have been extensively applied to study the binding of nicotinamide and its analogs to various enzymes. For example, steered molecular dynamics (SMD) simulations were used to investigate the unbinding process of nicotinamide (NAM) from pyrazinamidase (PncA), an enzyme linked to tuberculosis resistance. plos.org These simulations helped determine the most likely binding and unbinding pathways and identified key amino acid residues that dominate these processes. plos.org
In the context of cancer therapeutics, MD simulations have been used to assess the stability of complexes between nicotinamide derivatives and their targets. In a study on VEGFR-2 inhibitors, MD simulations over 100 nanoseconds confirmed that the designed nicotinamide-based compound formed a stable complex with the enzyme. mdpi.com Analysis of the simulation trajectory, including parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), established the stability of the binding. mdpi.comnih.gov Similarly, MD simulations of Tankyrase inhibitors revealed that the binding of different nicotinamide isosteres could induce distinct conformational changes in the protein, influencing the stability of the complex. tandfonline.comnih.gov These studies often show that electrostatic interactions and van der Waals forces are the primary drivers for binding affinity. tandfonline.com
Furthermore, MD simulations can refine the understanding of ligand interactions. In an analysis of the nicotinamide binding site across the Poly(ADP-Ribose) Polymerase (PARP) family, docking was followed by MD simulations to refine the position of a nicotinamide mimic. mdpi.com This combined approach identified factors like D-loop mobility around the binding site as crucial for designing selective inhibitors. mdpi.com
| Target Protein | Simulation Focus | Key Dynamic Insights | Simulation Software/Force Field | Citations |
| Pyrazinamidase (PncA) | Unbinding pathway of nicotinamide | Determined optimal binding/unbinding pathways and identified key residues dominating the interaction. | Not specified | plos.org |
| VEGFR-2 | Binding stability of a nicotinamide derivative | Confirmed stable binding over 100 ns; identified crucial amino acids for binding via MM-GBSA analysis. | Not specified | mdpi.com |
| Tankyrase 1 (TNKS1) | Stability and binding mechanism of nicotinamide isosteres | Revealed that inhibitors influence protein conformational flexibility and identified van der Waals and electrostatic forces as key drivers. | Not specified | tandfonline.comnih.gov |
| PARP Family | Refinement of ligand binding pose | Identified D-loop mobility as a key factor for designing selective inhibitors. | Not specified | mdpi.com |
| SARS-CoV-2 Mpro & RdRp | Stability of Nicotinamide Riboside complex | Evaluated the stability of protein-drug complexes using RMSD and RMSF calculations over a 70 ns simulation. | Not specified | nih.gov |
De Novo Design Strategies for Novel 2-(Aminomethyl)nicotinamide Scaffolds
De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific biological target. nih.gov For the 2-(aminomethyl)nicotinamide framework, these strategies are employed to generate new scaffolds that retain key pharmacophoric features while exploring new chemical space, aiming for improved potency, selectivity, or pharmacokinetic properties. nih.gov
One powerful strategy is "scaffold hopping," where the core structure of a known ligand is replaced with a functionally equivalent but structurally novel scaffold. researchgate.net This approach has been successfully used to develop inhibitors for enzymes that bind nicotinamide. For instance, in the pursuit of novel Nicotinamide N-Methyltransferase (NNMT) inhibitors, a scaffold-hopping approach based on naphthalene (B1677914) truncation led to the design of an innovative styrene-based scaffold. diva-portal.org This not only allowed for the synthesis of a diverse library of inhibitors but also provided insights into new ways of linking the substrate- and cofactor-mimicking parts of the molecule. diva-portal.org Similarly, selective tankyrase inhibitors were discovered by first identifying a nicotinamide mimetic scaffold via virtual screening, and then using a scaffold hopping strategy to evolve it into a more potent and selective chemotype. researchgate.netnih.gov
The design of novel scaffolds based on the nicotinamide core is also applied in other therapeutic areas. In the development of selective inhibitors for the NaV1.8 sodium channel for pain treatment, new compounds were designed and synthesized by introducing bicyclic aromatic fragments onto a nicotinamide scaffold. colab.wsresearchgate.net This demonstrates a rational design approach where the core scaffold is systematically decorated to optimize activity and selectivity. colab.wsresearchgate.net The ultimate goal of these de novo approaches is to generate synthetically accessible molecules with enhanced biological profiles, moving beyond existing chemical structures to find truly innovative drug candidates. nih.gov
Virtual Screening and Library Design for Derivative Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. cam.ac.ukbohrium.com This method is instrumental in the discovery of novel derivatives based on the 2-(aminomethyl)nicotinamide scaffold, allowing for the rapid and cost-effective identification of promising hit compounds from vast chemical collections. mdpi.com
Structure-based virtual screening (SBVS) has been employed to discover novel inhibitors for nicotinamide-dependent enzymes. In one campaign to find new SIRT2 inhibitors, a library of over 22,000 compounds was screened against the crystal structure of the enzyme, leading to the identification of several candidates for in vitro testing. mdpi.com A similar approach was used to identify new tankyrase inhibitors, where pharmacophore screening of a commercial database identified a nicotinamide mimetic scaffold that served as the starting point for further optimization. researchgate.netnih.gov
Virtual screening is also used to build and screen hypothetical libraries of derivatives. Researchers designed a library of modified VEGFR-2 inhibitors based on a pyridine (B92270) backbone, which is a core component of nicotinamide. nih.gov This virtual library was screened using docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to select the most promising candidates for synthesis and biological evaluation. nih.govbohrium.com
Beyond screening existing libraries, computational methods are also used to design new, focused chemical libraries. vipergen.com For example, a solution-phase synthetic library of 76 compounds was created to explore the structure-activity relationship (SAR) of a lead NAD synthetase inhibitor identified from a previous virtual screen. acs.org A more advanced concept is the use of DNA-encoded libraries (DELs), which combine combinatorial chemistry with DNA tags to create massive libraries for screening. vipergen.com These techniques, whether for screening or design, are essential for efficiently exploring the chemical space around the 2-(aminomethyl)nicotinamide core to discover the next generation of therapeutic agents. nih.gov
Preclinical Pharmacological Investigations of 2 Aminomethyl Nicotinamide and Its Derivatives
In Vitro Cellular Assays for Mechanistic Elucidation
In vitro cellular assays are instrumental in understanding the biological effects of a compound at a cellular level. These assays provide insights into how a compound and its derivatives interact with cellular components to elicit a pharmacological response.
Cell-based enzyme activity assays are employed to determine the inhibitory potential of compounds against specific enzymes within a cellular context. For derivatives of nicotinamide (B372718), a key area of investigation has been their effect on enzymes involved in cellular metabolism and signaling.
Derivatives of nicotinamide have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various diseases. The inhibitory activity of these analogs is often quantified by their pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a more potent inhibitor.
| Compound | Substituent (R) | Biochemical pIC50 | Cellular pIC50 |
|---|---|---|---|
| 1s | OCH3 | 5.6 | 6.0 |
| 11s | NH2 | - | >7 |
| 16s | NH2 | - | >7 |
| 13s | CH3 | - | - |
| 20s | CH3 | - | >7 |
| 14s | CH2F | - | >7 |
| 25s | CH2F | - | >7 |
Systematic variations in the structure of these nicotinamide analogs have shown that small substituents at the 4-position can lead to increased potency in both biochemical and cellular assays. The most potent analogs were found to have amine, methyl, or monofluoromethyl groups at this position.
Furthermore, other pyridine (B92270) carboxamide derivatives have been investigated for their inhibitory effects on different enzymes. For instance, certain derivatives have shown significant inhibitory activity against urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.
| Compound | Description | Urease IC50 (µM) |
|---|---|---|
| Rx-6 | 5-chloropyridine-2 yl-methylene hydrazine (B178648) carbothioamide | 1.07 ± 0.043 |
| Rx-7 | pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 |
These studies demonstrate the potential of nicotinamide and its derivatives to modulate the activity of various enzymes, which is a critical step in understanding their therapeutic potential.
The biological effects of a compound are often the result of its modulation of specific cellular signaling pathways. While direct studies on 2-(Aminomethyl)nicotinamide are limited, research on the parent compound, nicotinamide, provides insights into potential pathways that could be affected.
Nicotinamide is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and a substrate for several enzymes involved in signaling pathways, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These enzymes play significant roles in regulating gene expression, DNA repair, and cell survival. Therefore, it is plausible that 2-(Aminomethyl)nicotinamide and its derivatives could influence these NAD+-dependent pathways. However, without direct experimental evidence, this remains a hypothesis.
Studies on 6-aminonicotinamide, another derivative, have shown that it can be metabolized to 6-amino-NAD(P+), which competitively inhibits NAD(P+)-requiring enzymes, particularly those in the pentose (B10789219) phosphate (B84403) pathway (PPP). This leads to a significant inhibition of glycolytic flux. This suggests that aminonicotinamide derivatives could potentially modulate cellular metabolic pathways.
To explore the therapeutic potential of a compound, it is essential to test its efficacy in cellular models that mimic human diseases. Derivatives of 2-aminonicotinamide have been evaluated for their activity in such models.
A series of novel 2-aminonicotinamide derivatives were synthesized and tested for their in vitro antifungal activity against various fungal pathogens. Several of these compounds exhibited potent activity against Candida albicans, a common cause of fungal infections in humans.
| Compound | Description | Candida albicans MIC80 (µg/mL) |
|---|---|---|
| 11g | 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | 0.0313 |
| 11h | 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | 0.0313 |
Further investigations using electron microscopy and laser confocal microscopy indicated that compound 11g exerts its antifungal effect by targeting the cell wall and reducing the content of glycosylphosphatidylinositol (GPI)-anchored proteins on the cell surface of C. albicans. These findings highlight the potential of 2-aminonicotinamide derivatives as antifungal agents.
Biochemical Interaction Profiling and Target Validation
Biochemical interaction profiling aims to identify the direct molecular targets of a compound. This is often achieved through screening the compound against a panel of purified enzymes or receptors. Target validation then confirms that the interaction with a specific target is responsible for the compound's observed biological effects.
For nicotinamide analogs that inhibit NNMT, the enzyme itself is the validated target. The interaction is confirmed through biochemical assays with the purified enzyme and cellular assays showing inhibition of 1-Methylnicotinamide (1-MNA) production, the product of the NNMT-catalyzed reaction. The high potency of some of these analogs in cellular assays further validates NNMT as a key target.
Similarly, for pyridine carboxamide derivatives that inhibit urease, the enzyme is the validated target. Kinetic studies can further elucidate the mechanism of inhibition, providing stronger evidence for a direct interaction.
Advanced In Vitro Metabolism Studies in Preclinical Models
Understanding the metabolic fate of a drug candidate is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. In vitro metabolism studies using preclinical models, such as liver microsomes, provide valuable early insights.
The metabolism of nicotinamide, the parent compound of the series, has been studied in human liver microsomes. These studies have identified two main metabolic pathways. The first involves methylation by nicotinamide N-methyltransferase (NNMT), followed by oxidation by aldehyde oxidase. The second pathway involves the oxidation of nicotinamide to nicotinamide N-oxide, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2E1.
Excess nicotinamide is metabolized in hepatocytes by cytochrome P450 to nicotinamide-N-oxide and by NNMT to N-methyl-nicotinamide, which is further converted to other metabolites. Studies in rats have shown that nicotinamide can induce the hepatic microsomal mixed-function oxidase system, including NADPH-cytochrome c reductase and cytochrome P-450.
While specific data on the in vitro metabolism of 2-(Aminomethyl)nicotinamide is not available, the metabolic pathways of nicotinamide provide a likely model for its biotransformation. It is expected that the aminomethyl group may also be subject to metabolic modifications. The metabolic stability of a compound, often expressed as its in vitro half-life (t1/2) and intrinsic clearance (CLint), can be determined in these systems to predict its in vivo clearance.
Advanced Spectroscopic and Crystallographic Characterization of 2 Aminomethyl Nicotinamide in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex derivatives of 2-(Aminomethyl)nicotinamide. researchgate.netnih.gov NMR provides detailed information about the atomic arrangement, chemical environment, and connectivity of atoms within a molecule. nih.govaau.edu.et
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are routinely used to identify the basic carbon-hydrogen framework of nicotinamide (B372718) derivatives. researchgate.netuobaghdad.edu.iq The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and integration values in a ¹H NMR spectrum reveal the number and types of protons and their neighboring atoms. For instance, the aromatic protons on the pyridine (B92270) ring of a nicotinamide derivative typically appear in the δ 7.0-9.0 ppm region, while the aminomethyl protons would be found in a more upfield region. hmdb.ca
For more complex structures, two-dimensional (2D) NMR techniques are employed to resolve spectral overlap and establish definitive structural connections. nih.govmdpi.com Key 2D NMR experiments include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H correlations). nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. mdpi.com This is crucial for assigning carbon signals based on their attached protons.
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a given spin system, which is particularly useful for identifying all protons belonging to a specific structural moiety, like a ribose sugar in a nucleotide derivative. nih.gov
In the context of 2-(Aminomethyl)nicotinamide derivatives, these techniques allow researchers to confirm the position of the aminomethyl group, verify the substitution pattern on the pyridine ring, and elucidate the full structure of any attached moieties. researchgate.netipb.pt
Table 1: Representative NMR Spectroscopic Data for a Nicotinamide Derivative This table illustrates typical chemical shift values observed for nicotinamide-containing compounds in different solvents. Actual values for 2-(Aminomethyl)nicotinamide would vary based on the full structure and experimental conditions.
| Proton/Carbon | Typical ¹H Chemical Shift (δ ppm) | Typical ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations |
|---|---|---|---|
| H2 (Pyridine) | ~8.9 | ~150 | C4, C6, C=O |
| H4 (Pyridine) | ~8.2 | ~135 | C2, C5, C6 |
| H5 (Pyridine) | ~7.5 | ~123 | C3, C4 |
| H6 (Pyridine) | ~8.7 | ~148 | C2, C4, C5 |
| C=O (Amide) | - | ~165 | - |
| -CH₂- (Aminomethyl) | Varies | Varies | C2 (Pyridine), C3 (Pyridine) |
Data are generalized from sources discussing nicotinamide and its derivatives. researchgate.nethmdb.cahmdb.cahmdb.ca
X-ray Crystallography for Ligand-Protein Complexes and Compound Conformation
X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional model of a molecule's atomic structure. nih.gov It is crucial for determining the precise conformation of 2-(Aminomethyl)nicotinamide and for visualizing its interactions when bound to a biological target, such as an enzyme. nih.govscispace.com This method relies on obtaining well-ordered crystals of the compound or its protein-ligand complex. irbbarcelona.org
When a crystal is exposed to an X-ray beam, the X-rays are diffracted by the electrons in the atoms, creating a unique diffraction pattern. By analyzing this pattern, crystallographers can calculate an electron density map of the molecule and build an atomic model that fits this map. scispace.com
For ligand-protein complexes, this technique offers unparalleled insight into the binding mode. nih.gov For example, the crystal structure of human nicotinamide N-methyltransferase (NNMT) in complex with an inhibitor reveals the specific amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. nih.gov Such information is invaluable for structure-based drug design, allowing for the rational optimization of inhibitors to improve potency and selectivity. mdpi.com
Furthermore, crystallographic analysis of the small molecule itself, or as a co-crystal with another small molecule, can reveal its preferred solid-state conformation and intermolecular interactions, such as hydrogen bonding patterns. frontiersin.org A study on nicotinamide–oxalic acid salt, for instance, used X-ray powder diffraction (XRPD) to characterize the crystal phase and understand the hydrogen bonding network that stabilizes the structure. frontiersin.org This conformational information is critical, as the molecule's shape dictates how it can fit into a protein's binding site.
Table 2: Example Crystallographic Data for a Protein-Ligand Complex This table presents typical parameters reported in a crystallographic study of a protein-ligand complex.
| Parameter | Example Value/Description | Significance |
|---|---|---|
| PDB ID | e.g., 6PVS | Unique identifier in the Protein Data Bank. nih.gov |
| Resolution (Å) | 1.5 - 3.0 | A measure of the level of detail in the structure; lower numbers are better. nih.gov |
| Space Group | e.g., P4₁2₂ | Describes the symmetry of the crystal lattice. nih.gov |
| Unit Cell Dimensions (Å) | a, b, c; α, β, γ | Defines the size and angles of the basic repeating unit of the crystal. nih.gov |
| R-work / R-free | <0.25 / <0.30 | Statistical values indicating the goodness-of-fit between the model and the diffraction data. |
| Key Interactions | Hydrogen bonds, van der Waals contacts | Describes how the ligand binds to the protein target. nih.gov |
Mass Spectrometry-Based Methods for Quantitative Analysis and Metabolite Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. mdpi.com When coupled with a separation technique like liquid chromatography (LC), LC-MS has become a cornerstone for both the quantitative analysis of drugs and the identification of their metabolites in complex biological samples. nih.govlongdom.org
For quantitative analysis, triple quadrupole (QqQ) mass spectrometers are frequently used in a mode called Multiple Reaction Monitoring (MRM). nih.govthermofisher.com This highly specific method involves selecting a precursor ion (the parent molecule, e.g., protonated 2-(Aminomethyl)nicotinamide) in the first quadrupole, fragmenting it in the second, and then selecting a specific product ion in the third. This process provides excellent sensitivity and selectivity, allowing for accurate quantification even at very low concentrations in matrices like plasma or tissue extracts. thermofisher.com Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed to separate polar metabolites like those in the NAD+ pathway. nih.govnih.gov
For metabolite identification, high-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are used. mdpi.comuniversiteitleiden.nl These instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown metabolite. By comparing the fragmentation patterns (MS/MS spectra) of the parent drug with those of its metabolites, researchers can deduce the sites of metabolic modification (e.g., hydroxylation, N-methylation). For example, researchers identified 6-hydroxynicotinamide (B1222860) and 6-hydroxynicotinic acid as metabolites of nicotinamide by comparing the mass spectra of compounds isolated from urine with those of authentic standards. researchgate.net
Table 3: Typical LC-MS/MS Parameters for NAD+ Metabolome Analysis This table outlines common settings for the quantitative analysis of nicotinamide-related compounds.
| Parameter | Typical Setting/Method | Purpose |
|---|---|---|
| Chromatography | HILIC or Reverse-Phase C18 | Separation of polar metabolites from the biological matrix. nih.govnih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the analyte molecules for MS detection. nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) | Used for sensitive and specific quantitative analysis. nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Selectively monitors specific precursor-to-product ion transitions for quantification. nih.gov |
| Precursor Ion [M+H]⁺ | m/z specific to the analyte | The mass-to-charge ratio of the protonated parent molecule. |
| Product Ion | m/z of a characteristic fragment | A specific fragment ion generated from the precursor, used for confirmation and quantification. |
Other Spectroscopic Techniques for Molecular Interaction Analysis
Beyond NMR, X-ray crystallography, and mass spectrometry, several other spectroscopic techniques are valuable for studying the molecular interactions of 2-(Aminomethyl)nicotinamide and its derivatives.
Fluorescence Spectroscopy is a highly sensitive technique used to study binding events and conformational changes. oup.com While nicotinamide itself is only weakly fluorescent, derivatives can be labeled with a fluorophore like TAMRA. mdpi.com Alternatively, changes in the intrinsic fluorescence of a target protein (typically from tryptophan residues) upon ligand binding can be monitored. This can provide information on binding affinity (dissociation constant, Kd) and the kinetics of the interaction. Studies have used fluorescence to investigate the DNA binding capabilities of metal complexes containing nicotinamide-based ligands, where changes in fluorescence intensity indicate an interaction between the complex and DNA. researchgate.net
Patent Landscape and Intellectual Property Analysis for 2 Aminomethyl Nicotinamide
Synthesis and Composition of Matter Patents
Patents for novel chemical entities typically include claims covering the composition of matter, which protect the molecule itself, and the methods of its synthesis. For nicotinamide (B372718) derivatives, a significant number of patents focus on new molecular scaffolds, salt forms, and crystalline structures, which can offer advantages in terms of stability, bioavailability, and manufacturing efficiency.
For instance, the patent landscape for nicotinamide riboside (NR), a well-known NAD+ precursor, demonstrates a robust strategy of protecting various salt forms and crystalline polymorphs. Niagen Bioscience, Inc. (formerly ChromaDex Corp.) has actively expanded its intellectual property portfolio with patents covering the composition of matter for NR salt forms, such as NR Malate and NR Tartrate. investing.com This approach provides extended market exclusivity and control over various commercial formulations.
In the broader context of nicotinamide derivatives, patents often claim a generic Markush structure, which encompasses a wide range of related compounds. A patent application for nicotinamide derivatives for therapeutic use, for example, describes general formulas where various substituents can be attached to the nicotinamide core. google.com While "2-(Aminomethyl)nicotinamide" may not be explicitly named, it could potentially fall within the scope of such broad claims, depending on the specific definitions of the substituent groups.
The synthesis of nicotinamide derivatives is also a key area for patent protection. A European patent, EP2307378A1, describes novel nicotinamide derivatives and their preparation, highlighting the importance of protecting the synthetic routes to these compounds. google.com Such patents can cover specific reagents, catalysts, and reaction conditions that are crucial for the efficient and scalable production of the target molecules.
Table 1: Representative Synthesis and Composition of Matter Patenting Strategies for Nicotinamide Derivatives
| Patenting Strategy | Example from Nicotinamide Derivatives Field | Potential Application to 2-(Aminomethyl)nicotinamide |
| Broad Markush Claims | Patent application US20100222319A1 claims a broad genus of nicotinamide derivatives for therapeutic use. google.com | A patent could claim a general formula encompassing various substituted aminomethylnicotinamides. |
| Specific Salt Forms | Niagen Bioscience's patent on nicotinamide riboside (NR) salt forms like NR Malate and NR Tartrate. investing.com | Patents could be filed for specific salt forms of 2-(Aminomethyl)nicotinamide that exhibit improved properties. |
| Crystalline Polymorphs | Patents covering specific crystalline forms of nicotinamide riboside chloride. | Different crystalline polymorphs of 2-(Aminomethyl)nicotinamide could be patented to protect specific solid-state forms. |
| Novel Synthetic Routes | Patent EP2307378A1 discloses methods for preparing novel nicotinamide derivatives. google.com | A novel and efficient synthesis process for 2-(Aminomethyl)nicotinamide could be the subject of a patent. |
Patents Related to Specific Biological Activities
Beyond the molecule and its synthesis, patents are crucial for protecting the use of a compound for a specific biological activity or therapeutic application. The field of nicotinamide derivatives is rich with patents claiming their utility in treating a variety of diseases.
A significant area of focus is in oncology, where nicotinamide derivatives have been investigated as inhibitors of various protein kinases. caldwelllaw.com Kinase inhibitors are a major class of targeted cancer therapies, and the patent literature reflects intense research and development in this area. caldwelllaw.com Patents in this space typically claim the use of a compound or a class of compounds for treating specific types of cancer by inhibiting a particular kinase or signaling pathway.
Another prominent area of research and patenting for nicotinamide derivatives is their role as NAD+ precursors. nad.comnutritionaloutlook.com NAD+ is a critical coenzyme in cellular metabolism, and its decline is associated with aging and various diseases. Companies like Niagen Bioscience have built extensive patent portfolios around the use of nicotinamide riboside to boost NAD+ levels for applications in healthy aging and managing metabolic conditions. investing.com
While no patents were found that specifically link "2-(Aminomethyl)nicotinamide" to a particular biological activity, its structural similarity to other biologically active nicotinamide derivatives suggests that it could be investigated for similar applications. Any novel and non-obvious therapeutic use discovered for this compound would be a strong candidate for patent protection.
Table 2: Examples of Patented Biological Activities for Nicotinamide Derivatives
| Biological Activity | Example Patent Focus | Potential Relevance to 2-(Aminomethyl)nicotinamide |
| Kinase Inhibition | Inhibition of protein kinases for cancer treatment. caldwelllaw.com | Investigation of 2-(Aminomethyl)nicotinamide as an inhibitor of specific kinases involved in disease. |
| NAD+ Precursor | Use of nicotinamide riboside to increase NAD+ levels for healthy aging. nad.comnutritionaloutlook.com | Exploring the potential of 2-(Aminomethyl)nicotinamide to modulate NAD+ metabolism. |
| Anti-inflammatory | Nicotinamide derivatives for treating allergic and respiratory conditions. | Assessing the anti-inflammatory properties of 2-(Aminomethyl)nicotinamide. |
| Neuroprotection | Use of nicotinamide derivatives in neurodegenerative diseases. | Investigating the neuroprotective effects of 2-(Aminomethyl)nicotinamide. |
Strategic Patenting in the Field of Nicotinamide Derivatives
The patenting strategies observed in the broader field of nicotinamide derivatives offer a roadmap for how a company might protect an asset like "2-(Aminomethyl)nicotinamide". A comprehensive intellectual property strategy would likely involve a multi-layered approach to create a robust patent portfolio.
A primary focus would be on securing broad composition of matter patents that cover not only the specific molecule but also structurally related analogs. This creates a protective halo around the core invention, making it more difficult for competitors to design around the patent.
Following the initial composition of matter filing, a common strategy is to file subsequent patents on new formulations, delivery methods, and crystalline forms . These so-called "secondary patents" can extend the period of market exclusivity and provide additional layers of protection.
Furthermore, as new therapeutic uses for the compound are discovered through ongoing research, method-of-use patents would be filed. This is a critical strategy for expanding the commercial potential of the drug. For example, a compound initially developed as a kinase inhibitor for cancer might later be found to have applications in inflammatory diseases, leading to new patents covering this distinct use. caldwelllaw.com
The competitive landscape for NAD+ precursors highlights the importance of a strong and diverse patent portfolio. nad.com Companies in this space not only patent their lead compounds but also invest in protecting manufacturing processes and novel derivatives. medpath.com This aggressive patenting strategy is designed to secure a dominant market position and deter potential competitors.
In the context of kinase inhibitors, patent strategies often involve creating and protecting a library of related compounds to understand structure-activity relationships and to block off potential avenues for competitors. researchgate.net This approach, coupled with patents on combination therapies, where the kinase inhibitor is used in conjunction with other drugs, can significantly enhance the value and longevity of the intellectual property. tandfonline.com
Table 3: Key Strategic Patenting Considerations
| Strategic Element | Description | Application in Nicotinamide Derivatives |
| Layered Patent Protection | Filing multiple patents covering different aspects of an invention (composition, synthesis, formulation, use). | A core composition of matter patent for a novel nicotinamide derivative followed by patents on specific salts, polymorphs, and therapeutic uses. |
| Lifecycle Management | Extending market exclusivity through secondary patents on new formulations, delivery systems, or new medical uses. | Discovering and patenting a new therapeutic indication for an existing nicotinamide-based drug as it approaches the end of its initial patent term. |
| Competitive Fencing | Filing broad claims and patenting around a core technology to block competitors. | Patenting a broad class of nicotinamide-based kinase inhibitors to prevent competitors from developing similar compounds. |
| Combination Therapy Patents | Protecting the use of a compound in combination with other active agents. | A patent claiming the synergistic effect of a nicotinamide derivative when co-administered with a standard-of-care chemotherapy agent. |
Future Research Directions and Translational Perspectives for 2 Aminomethyl Nicotinamide Research
Exploration of New Therapeutic Applications and Targets
While the current understanding of 2-(Aminomethyl)nicotinamide and its derivatives points towards certain therapeutic avenues, a vast potential for new applications remains to be explored. Future research should focus on identifying and validating novel molecular targets and disease indications for this compound.
Derivatives of 2-amino-nicotinamide have been identified as a class of compounds with the potential to inhibit the activity of VEGF receptor tyrosine kinase, which is crucial in angiogenesis, the formation of new blood vessels. google.com This inhibitory action suggests a therapeutic approach for diseases where inhibiting angiogenesis is beneficial, such as in the treatment of tumors and certain eye diseases like retinopathy and age-related macular degeneration. google.com Furthermore, some nicotinamide (B372718) derivatives have shown potential in inhibiting other protein kinases like c-erbB2 tyrosine kinase (HER-2), indicating a broader therapeutic efficacy against proliferative diseases. google.com There is also surprising evidence that these compounds may be appropriate for the treatment of pain. google.com
Future research could employ high-throughput screening assays against a wide range of biological targets to identify new mechanisms of action. Investigating its effects on various signaling pathways implicated in different pathologies will be crucial.
Table 1: Potential New Therapeutic Areas for 2-(Aminomethyl)nicotinamide
| Therapeutic Area | Potential Molecular Target/Mechanism | Rationale based on Nicotinamide Derivatives |
|---|---|---|
| Oncology | VEGF receptor tyrosine kinase, c-erbB2 tyrosine kinase (HER-2) | Inhibition of angiogenesis and tumor cell proliferation. google.com |
| Ophthalmology | VEGF receptor tyrosine kinase | Treatment of retinopathy and age-related macular degeneration. google.com |
| Pain Management | Undetermined pain pathways | Observed analgesic effects in preclinical models. google.com |
| Dermatology | Chemoprevention of skin cancers | Reduction of actinic keratosis and non-melanoma skin cancers. nih.gov |
| Lung Cancer | Synergy with EGFR-TKIs | Potential to improve survival in specific patient subgroups. nih.gov |
Development of Advanced Prodrug Strategies
The effectiveness of a therapeutic agent is often limited by its physicochemical properties, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Prodrug strategies offer a powerful approach to overcome these limitations. For polar compounds that may exhibit poor cell permeability, prodrugs can be designed to mask hydrophilic functional groups, thereby enhancing their ability to cross cell membranes.
A significant challenge in the development of potent enzyme inhibitors is translating high biochemical potency into cellular activity, often due to poor cell permeability of the inhibitor. nih.govresearchgate.net An effective prodrug strategy involves the temporary protection of polar moieties, such as carboxylic acids and amines. nih.gov For instance, carboxylic acids can be converted into esters, which can be cleaved by intracellular esterases to release the active drug. nih.gov A variety of esters can be synthesized and evaluated for their stability and conversion rates. nih.gov For amines, derivatization to amides has been less common due to the stability of the amide bond and a lack of necessary amidase enzymes for hydrolysis. nih.gov However, innovative approaches like the use of an esterase-sensitive trimethyl-lock (TML) amine protecting group can be employed. nih.gov In this strategy, deacetylation by esterases leads to a spontaneous lactonization, which in turn releases the free amine. nih.gov
The development of prodrugs for 2-(Aminomethyl)nicotinamide could significantly enhance its therapeutic potential by improving its oral bioavailability and cellular uptake. Future research should focus on designing and synthesizing a series of prodrugs with varying linker chemistries and release mechanisms. These prodrugs would then need to be evaluated for their stability, conversion kinetics to the parent compound in biological matrices, and their ability to improve cellular efficacy in relevant in vitro models.
Integration of Multi-Omics Data in Mechanistic Studies
To fully understand the mechanism of action of 2-(Aminomethyl)nicotinamide, a systems-level approach is necessary. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the molecular changes induced by the compound. mdpi.com
Multi-omics approaches are increasingly being used to gain a deeper understanding of complex diseases and to identify novel biomarkers and therapeutic targets. mdpi.comnih.govnih.gov For instance, in dermatology, multi-omics is being used to study conditions like atopic dermatitis and psoriasis by analyzing genomics, transcriptomics, proteomics, metabolomics, and the skin microbiome. mdpi.com In cancer research, integrating DNA methylation, RNAseq, protein, and phosphoproteomics data has helped to identify key regulatory features and pathways in triple-negative breast cancer. nih.gov
For 2-(Aminomethyl)nicotinamide, a multi-omics strategy could involve treating cell lines or animal models with the compound and then analyzing the resulting changes at different molecular levels.
Genomics and Epigenomics could identify any genetic predispositions that influence the response to the compound.
Transcriptomics (e.g., RNA-seq) would reveal changes in gene expression patterns.
Proteomics would identify alterations in protein levels and post-translational modifications.
Metabolomics would provide insights into changes in metabolic pathways.
By integrating these datasets, researchers can construct detailed molecular networks that illustrate the compound's mechanism of action, identify potential biomarkers of response, and uncover off-target effects. This holistic approach will be instrumental in guiding the rational design of future clinical trials.
Methodological Innovations in 2-(Aminomethyl)nicotinamide Research
Advancements in research methodologies can significantly accelerate the development and application of 2-(Aminomethyl)nicotinamide. Future research should leverage and develop innovative techniques to study this compound with greater precision and efficiency.
One area of innovation lies in the design and synthesis of novel nicotinamide derivatives. A two-step strategy involving azo-incorporating and bioisosteric replacement has been successfully employed to develop new nicotinamide derivatives with potent fungicidal activity. nih.gov This approach allows for the creation of compounds with enhanced structural diversity and improved biological activity. nih.gov Applying similar innovative synthetic strategies to 2-(Aminomethyl)nicotinamide could lead to the discovery of second-generation compounds with superior pharmacological properties.
Another critical area is the development of robust and harmonized analytical methods for measuring NAD+ and its related metabolites in biological samples. highergov.com Standardized protocols for sample collection, storage, and assay calibration are essential for ensuring the reliability and comparability of data across different studies. highergov.com The development of such validated methods for 2-(Aminomethyl)nicotinamide and its metabolites will be crucial for its progression through preclinical and clinical development.
Furthermore, the application of advanced imaging techniques could provide valuable insights into the biodistribution and target engagement of 2-(Aminomethyl)nicotinamide in vivo. The use of computational modeling and artificial intelligence in drug discovery can also aid in predicting the compound's ADME properties, identifying potential off-target effects, and designing more effective clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
